molecular formula C46H59N7O7S B12400916 (2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B12400916
M. Wt: 854.1 g/mol
InChI Key: QANLZMZKZIPVPD-DRTKLYQKSA-N
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Description

The compound (2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, carbamoyl, and thiazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolidine structure, followed by the sequential addition of various functional groups through reactions such as amidation, carbamoylation, and thiazole formation. Each step must be carefully controlled to ensure the correct stereochemistry and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography, would also be essential to achieve the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study protein-ligand interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide include other pyrrolidine-based molecules with similar functional groups, such as:

  • This compound analogs with different substituents on the thiazole ring.
  • Other carbamoyl-containing pyrrolidines with variations in the nonanoylamino and dimethylbutanoyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C46H59N7O7S

Molecular Weight

854.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H59N7O7S/c1-30-41(61-29-49-30)32-18-16-31(17-19-32)26-48-44(58)38-25-35(54)27-53(38)45(59)42(46(2,3)4)52-39(55)15-9-7-5-6-8-12-24-60-28-40(56)50-34-22-20-33(21-23-34)43(57)51-37-14-11-10-13-36(37)47/h10-11,13-14,16-23,29,35,38,42,54H,5-9,12,15,24-28,47H2,1-4H3,(H,48,58)(H,50,56)(H,51,57)(H,52,55)/t35-,38+,42-/m1/s1

InChI Key

QANLZMZKZIPVPD-DRTKLYQKSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O

Origin of Product

United States

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